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molecular formula C10H8BrNO B1527713 5-Bromo-3-methoxyquinoline CAS No. 776296-12-9

5-Bromo-3-methoxyquinoline

Cat. No. B1527713
M. Wt: 238.08 g/mol
InChI Key: YNVIAXULFXXTLV-UHFFFAOYSA-N
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Patent
US08114867B2

Procedure details

This aldehyde was prepared using sequentially the protocols of Example 29, step 29.i and Example 33, steps 33.i to 33.ii and starting from 5-bromo-3-methoxy-quinoline (4 g, 16.7 mmol; prepared as in DE 10316081). After chromatography on SiO2 (Hex/EA 1:1, EA), the compound was obtained as a yellowish solid (0.95 g, 30% yield over 3 steps).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([O:12][CH3:13])[CH:6]=[N:7]2>CC(=O)OCC>[CH3:13][O:12][C:5]1[CH:6]=[N:7][C:8]2[C:3]([CH:4]=1)=[C:2]([CH2:3][CH2:4][CH:5]=[O:12])[CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C2C=C(C=NC2=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC2=CC=CC(=C2C1)CCC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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